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molecular formula C13H16N2O B8607556 N-(1-cyano-1,2-dimethylpropyl)benzamide

N-(1-cyano-1,2-dimethylpropyl)benzamide

Cat. No. B8607556
M. Wt: 216.28 g/mol
InChI Key: RRVGUGYNGPSBMM-UHFFFAOYSA-N
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Patent
US06504046B1

Procedure details

40 ml of glacial acetic acid, 3.92 g (0.038 mole) of concentrated sulfuric acid and 0.36 g (0.02 mole) of water were added to 8.6 g (0.04 mole) of N-(1-cyano-1,2-dimethylpropyl)benzamide. The mixture was stirred at 80° C. for 2 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was cooled. Thereto were added 100 ml of water and 100 ml of ethyl acetate for layer separation. The organic layer was washed with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution, and concentrated to obtain 7.2 g (0.033 mole) of 2-phenyl-4-isopropyl-4-methyl-1,3-oxazol-5-one (yield=83%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.S(=O)(=O)(O)O.O.[C:11]([C:13]([NH:18][C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:17])[CH:14]([CH3:16])[CH3:15])#N>C(OCC)(=O)C>[C:20]1([C:19]2[O:26][C:11](=[O:3])[C:13]([CH:14]([CH3:16])[CH3:15])([CH3:17])[N:18]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.92 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.36 g
Type
reactant
Smiles
O
Name
Quantity
8.6 g
Type
reactant
Smiles
C(#N)C(C(C)C)(C)NC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
for layer separation
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
a saturated aqueous sodium chloride solution, and concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC(C(N1)(C)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.033 mol
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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